molecular formula C4H6N4OS B2444338 2-Amino-1,3-thiazole-4-carbohydrazide CAS No. 57250-83-6

2-Amino-1,3-thiazole-4-carbohydrazide

Cat. No.: B2444338
CAS No.: 57250-83-6
M. Wt: 158.18
InChI Key: KHVLFJLFNMWTBV-UHFFFAOYSA-N
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Description

2-Amino-1,3-thiazole-4-carbohydrazide is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues . It has promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Synthesis Analysis

The synthesis of 2-aminothiazole-4-carboxamides, which are similar to this compound, involves a 3-step transformation. The commercially available compound ethyl 2-amino-4-carboxylate is converted to intermediate amides by protection with di-tert-butyl di-carbonate .


Molecular Structure Analysis

The thiazole ring in this compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Chemical Reactions Analysis

2-Aminothiazoles are often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide .


Physical and Chemical Properties Analysis

This compound is characterized by FTIR and NMR (1H and 13C) . The yield is 50%, melting point is 196–198 °C, and Rf is 0.61 (petroleum ether: ethyl acetate, 1:3) .

Scientific Research Applications

Anti-HIV Activity

A study focused on synthesizing new aryl-1,3-thiazole-4-carbohydrazides, along with their derivatives, and evaluating their anti-HIV activity. This research highlighted the potential of these compounds in inhibiting HIV-1, with certain derivatives showing significant therapeutic indexes, suggesting a pathway for developing new anti-HIV agents (Zia et al., 2012).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of 2-amino-1,3-thiazole-4-carbohydrazide derivatives have been explored in various studies. For instance, derivatives synthesized from furan-2-carbohydrazide were tested for their antimicrobial activities, showing efficacy against a range of microorganisms (Başoğlu et al., 2013). Another study demonstrated the fungicidal and antivirus activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, indicating their potential in controlling fungi and viruses (Fengyun et al., 2015).

Antitubercular and Cytotoxicity Studies

Research into 4-isopropylthiazole-2-carbohydrazide analogs and their derived compounds has shown considerable antitubercular efficacy and moderate antibacterial and antifungal activity. This suggests the importance of the substituted 4-isopropylthiazole-2-carbohydrazide moiety in enhancing antitubercular properties, with some compounds also exhibiting appreciable cytotoxicity (Mallikarjuna et al., 2009).

Corrosion Inhibition

The effectiveness of thiazole derivatives, including 2-Amino-4-(p-tolyl)thiazole and related compounds, as corrosion inhibitors for mild steel in acidic solutions has been investigated. These studies employ molecular dynamics simulations and various experimental techniques to demonstrate the compounds' ability to form protective barriers on metal surfaces, thus preventing corrosion (Khaled & Amin, 2009).

Anti-Diabetic Potential

A series of S-substituted acetamides derivatives of 5-(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for their anti-diabetic potential via in vitro inhibition of α-glucosidase enzyme. The findings indicate significant enzyme inhibition, suggesting these molecules as valuable anti-diabetic agents [(Abbasi et al., 2020)

Mechanism of Action

Safety and Hazards

2-Aminothiazole, a similar compound, is a poison by subcutaneous and intraperitoneal routes. It is an experimental teratogen and has other experimental reproductive effects. When heated to decomposition, it emits very toxic fumes of NOx and SOx .

Properties

IUPAC Name

2-amino-1,3-thiazole-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS/c5-4-7-2(1-10-4)3(9)8-6/h1H,6H2,(H2,5,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVLFJLFNMWTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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